![molecular formula C11H14N4 B13566242 1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core fused with a piperazine ring. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine can be synthesized through a multi-step process involving cycloaddition and condensation reactions. One common method involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . The reaction conditions typically require the use of a base to generate the N-imine in situ and moderate heating to facilitate the cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular responses and physiological processes .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo-pyridine core but differ in the position of the nitrogen atoms and the fusion pattern.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine is unique due to its specific fusion of the pyrazolo[1,5-a]pyridine core with a piperazine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
3-piperazin-1-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H14N4/c1-2-6-15-10(3-1)11(9-13-15)14-7-4-12-5-8-14/h1-3,6,9,12H,4-5,7-8H2 |
Clé InChI |
BCRACCSJJJQKIX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C3C=CC=CN3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
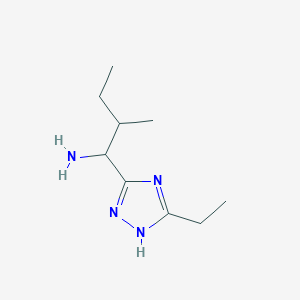
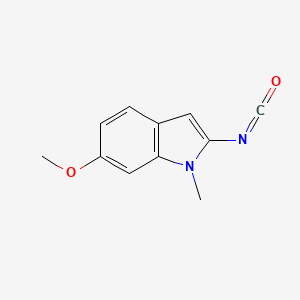
![2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B13566197.png)
![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)
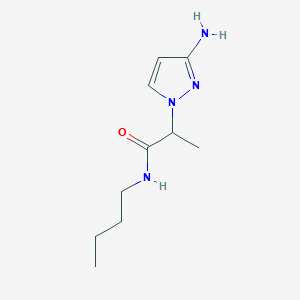
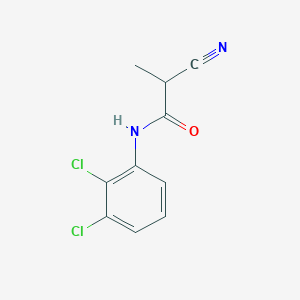
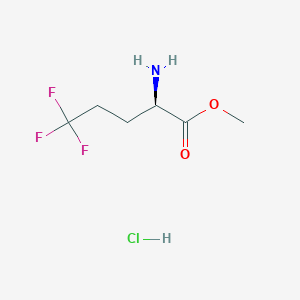
![4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13566246.png)

![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)

